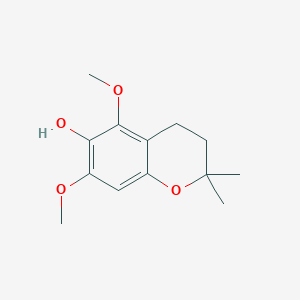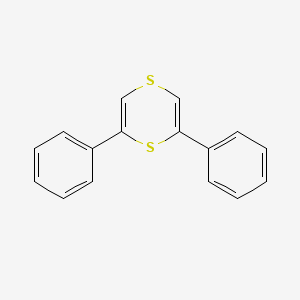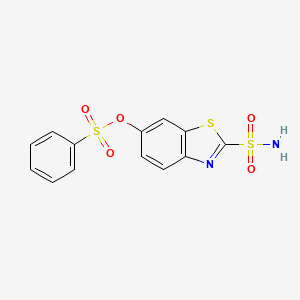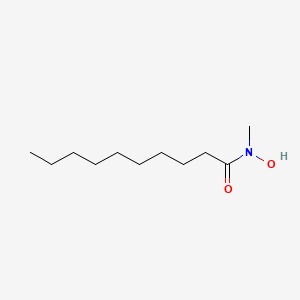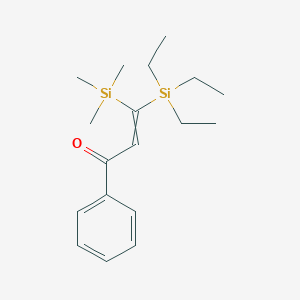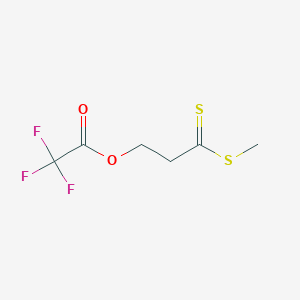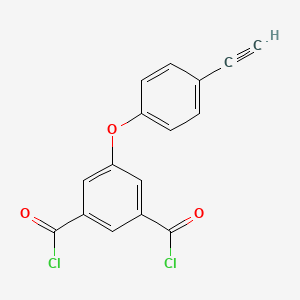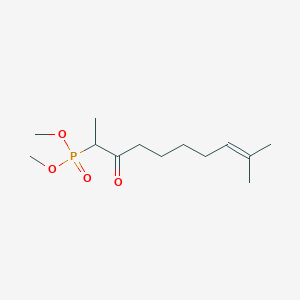![molecular formula C17H16S B14348514 1,1'-[3-Methyl-3-(methylsulfanyl)cycloprop-1-ene-1,2-diyl]dibenzene CAS No. 95616-11-8](/img/structure/B14348514.png)
1,1'-[3-Methyl-3-(methylsulfanyl)cycloprop-1-ene-1,2-diyl]dibenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-[3-Methyl-3-(methylsulfanyl)cycloprop-1-ene-1,2-diyl]dibenzene is a complex organic compound characterized by its unique cyclopropene ring structure substituted with methyl and methylsulfanyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[3-Methyl-3-(methylsulfanyl)cycloprop-1-ene-1,2-diyl]dibenzene typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of a dibenzylideneacetone derivative with a sulfur-containing reagent under controlled conditions to introduce the methylsulfanyl group. The reaction is often carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the cyclopropene ring.
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis starting from readily available benzene derivatives. The process includes the formation of the cyclopropene ring followed by the introduction of the methyl and methylsulfanyl groups through selective functionalization reactions. The use of catalytic systems and optimized reaction conditions can enhance the yield and purity of the final product.
化学反応の分析
Types of Reactions
1,1’-[3-Methyl-3-(methylsulfanyl)cycloprop-1-ene-1,2-diyl]dibenzene undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the methylsulfanyl group, typically using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: De-methylsulfanylated derivatives.
Substitution: Halogenated or nitrated benzene derivatives.
科学的研究の応用
1,1’-[3-Methyl-3-(methylsulfanyl)cycloprop-1-ene-1,2-diyl]dibenzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of advanced materials with specific electronic or optical properties.
作用機序
The mechanism of action of 1,1’-[3-Methyl-3-(methylsulfanyl)cycloprop-1-ene-1,2-diyl]dibenzene involves its interaction with molecular targets through its functional groups. The cyclopropene ring and methylsulfanyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions. The pathways involved may include electrophilic and nucleophilic reactions, depending on the specific application and conditions.
類似化合物との比較
Similar Compounds
1,1’-[3-Methyl-3-(methylsulfanyl)cyclopropane-1,2-diyl]dibenzene: Similar structure but with a cyclopropane ring instead of cyclopropene.
1,1’-[3-Methyl-3-(methylsulfanyl)cyclobutane-1,2-diyl]dibenzene: Contains a cyclobutane ring.
1,1’-[3-Methyl-3-(methylsulfanyl)cyclopentane-1,2-diyl]dibenzene: Contains a cyclopentane ring.
Uniqueness
1,1’-[3-Methyl-3-(methylsulfanyl)cycloprop-1-ene-1,2-diyl]dibenzene is unique due to its cyclopropene ring, which imparts distinct reactivity and properties compared to its cyclopropane, cyclobutane, and cyclopentane analogs
特性
CAS番号 |
95616-11-8 |
|---|---|
分子式 |
C17H16S |
分子量 |
252.4 g/mol |
IUPAC名 |
(3-methyl-3-methylsulfanyl-2-phenylcyclopropen-1-yl)benzene |
InChI |
InChI=1S/C17H16S/c1-17(18-2)15(13-9-5-3-6-10-13)16(17)14-11-7-4-8-12-14/h3-12H,1-2H3 |
InChIキー |
NKUJMFBFPXKSBC-UHFFFAOYSA-N |
正規SMILES |
CC1(C(=C1C2=CC=CC=C2)C3=CC=CC=C3)SC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


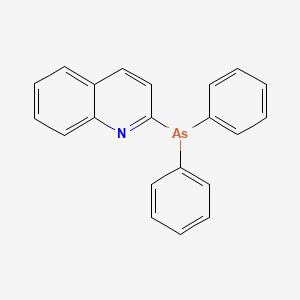
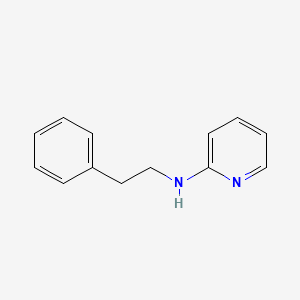
![1-Butylpyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B14348448.png)
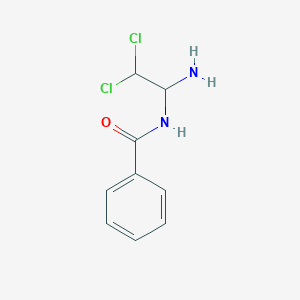
![2,6-Diazabicyclo[3.1.0]hexane](/img/structure/B14348455.png)

